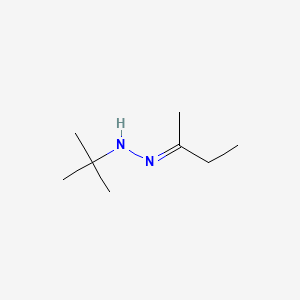

Butan-2-one tert-butylhydrazone

Description

Butan-2-one tert-butylhydrazone is a hydrazone derivative synthesized via the condensation of butan-2-one (a simple ketone) with tert-butylhydrazine. Hydrazones are pivotal in organic synthesis, serving as intermediates for heterocycle formation, ligands in coordination chemistry, and precursors in pharmaceutical applications. The tert-butyl substituent may enhance lipophilicity and thermal stability, though specific data on this compound remain sparse in publicly available literature.

Properties

CAS No. |

33037-40-0 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-[(E)-butan-2-ylideneamino]-2-methylpropan-2-amine |

InChI |

InChI=1S/C8H18N2/c1-6-7(2)9-10-8(3,4)5/h10H,6H2,1-5H3/b9-7+ |

InChI Key |

BGYROZINELAMHD-VQHVLOKHSA-N |

Isomeric SMILES |

CC/C(=N/NC(C)(C)C)/C |

Canonical SMILES |

CCC(=NNC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most widely reported method for preparing this compound involves a one-step condensation reaction between commercially available butan-2-one and tert-butylhydrazine or its hydrochloride salt. This method is straightforward, efficient, and generally yields the hydrazone in good purity and yield.

-

$$

\text{Butan-2-one} + \text{tert-butylhydrazine} \rightarrow \text{this compound} + H_2O

$$ The reaction is typically catalyzed by an acid to facilitate the condensation.

The reaction is performed under reflux or at elevated temperatures in an appropriate solvent such as methanol or ethanol.

After completion, the product can be purified by crystallization or fractional distillation if necessary.

This method is described in patent literature and academic research, highlighting its simplicity and effectiveness for synthesizing various t-butylhydrazones, including this compound.

Detailed Experimental Procedure (From Patent US5218066A)

-

Butan-2-one (commercially available ketone)

tert-Butylhydrazine or tert-butylhydrazine hydrochloride

-

Combine equimolar amounts of butan-2-one and tert-butylhydrazine in a suitable solvent such as methanol.

Add an acid catalyst (commonly a few drops of acetic acid or hydrochloric acid) to promote the condensation.

Heat the mixture under reflux for several hours (typically 2–4 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture.

Isolate the hydrazone by filtration if it precipitates or by extraction followed by solvent removal.

Purify by crystallization or fractional distillation as needed.

Yields: Generally good yields are reported, often above 70%, depending on reaction conditions and purification methods.

Stability: The hydrazone product is stable under inert atmosphere and low temperature storage for extended periods (up to 18 months).

Alternative Preparation via Hydrazone Formation from Hydrazine Hydrate

Another approach involves using hydrazine hydrate to form the hydrazone intermediate, followed by reaction with tert-butyl groups or direct condensation with butan-2-one. This method is less common but has been applied in related hydrazone chemistry.

Reaction Conditions Summary Table

| Parameter | Typical Condition | Notes |

|---|---|---|

| Ketone | Butan-2-one (methyl ethyl ketone) | Commercially available |

| Hydrazine derivative | tert-Butylhydrazine or its hydrochloride | Used in equimolar amounts |

| Solvent | Methanol, ethanol, or similar | Solvent choice affects rate and yield |

| Catalyst | Acid catalyst (acetic acid, HCl) | Facilitates condensation |

| Temperature | Reflux (60–80 °C) | Reaction time 2–4 hours |

| Purification | Crystallization, fractional distillation | Optional depending on purity |

| Yield | 68–75% | Varies with scale and conditions |

Research Discoveries and Applications Related to Preparation

The preparation of this compound has been utilized as a key intermediate in polymerization processes initiated by hydrazones, as described in patent US5218066A. This highlights the importance of obtaining pure and well-characterized hydrazones for advanced applications.

Studies have demonstrated that hydrazones prepared via this method are stable and can be stored long-term, making them convenient synthetic intermediates for further chemical transformations.

Recent research has explored the use of hydrazones, including this compound, as substrates in fluorination reactions and other functionalizations, expanding the synthetic utility of these compounds.

Chemical Reactions Analysis

Types of Reactions: Butan-2-one tert-butylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazines or other reduced products.

Substitution: It can participate in substitution reactions where the hydrazone group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed:

Oxidation: Oximes and other oxidized derivatives.

Reduction: Hydrazines and other reduced products.

Substitution: Products with different functional groups replacing the hydrazone group

Scientific Research Applications

Synthesis of Azo Compounds

One notable application of Butan-2-one tert-butylhydrazone is in the synthesis of azo compounds. Azo compounds are important in dye chemistry and materials science. The hydrazone can be reacted with electrophiles to form azo derivatives, which are useful as dyes and pigments.

Case Study: Synthesis of Azoesters

Researchers have demonstrated that this compound can react with methyl acrylate to yield azoesters in moderate yields (47-60%). This reaction showcases the utility of hydrazones as precursors to more complex organic molecules .

Use as a Reagent in Organic Reactions

This compound serves as an acyl anion equivalent, facilitating the synthesis of α-hydroxyketones and other ketones. It has been employed in Michael addition reactions, where it acts as a nucleophile against α,β-unsaturated carbonyl compounds.

Table 1: Reaction Outcomes Using this compound

| Reaction Type | Electrophile | Product Yield (%) |

|---|---|---|

| Michael Addition | Methyl acrylate | 47 - 60 |

| Nucleophilic Addition | Various carbonyls | Variable |

Stability and Storage

The stability of this compound is significant for its practical applications. Studies indicate that when stored at low temperatures (-18°C) under inert conditions, the compound remains stable for extended periods (up to 18 months). This stability is crucial for its use in synthetic pathways where precise timing and reactivity are essential .

Potential Applications in Material Science

Given its chemical structure and properties, this compound has potential applications in material science, particularly in the development of polymeric materials. Its ability to act as a crosslinking agent could enhance the mechanical properties of polymers when incorporated into formulations.

Mechanism of Action

The mechanism by which butan-2-one tert-butylhydrazone exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and participate in redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

The following section compares Butan-2-one tert-butylhydrazone with structurally and functionally related compounds, focusing on synthesis, properties, and applications.

Structural Analogues: Hydrazones with Varied Substituents

Key Observations :

- Substituent Effects: Bulky groups (e.g., tert-butyl) may influence solubility and reactivity.

- Synthetic Utility : Phenylhydrazones are widely used as intermediates, whereas nitro-substituted variants may serve as precursors for explosives or dyes.

Functional Analogues: Ketones with Similar Backbones

Key Observations :

- Functional Group Impact : Replacement of the hydrazone group with a hydroxyphenyl moiety shifts applications from synthetic chemistry to flavor/fragrance industries. Raspberry ketone’s regulatory limits highlight the importance of substituent-driven safety profiles .

Table 1: Comparative Physical Properties

Biological Activity

Butan-2-one tert-butylhydrazone (C8H18N2) is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of butan-2-one with tert-butylhydrazine. The general reaction can be summarized as follows:

This compound has a molecular weight of approximately 142.24 g/mol and is characterized by its hydrazone functional group, which contributes to its reactivity and biological properties .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential therapeutic applications in conditions associated with oxidative damage .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains. A comparative study revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

Further investigations into the cytotoxic effects of this compound revealed its ability to induce apoptosis in cancer cell lines. A study conducted on human cancer cell lines indicated that the compound triggered cell cycle arrest and increased the expression of pro-apoptotic markers, leading to enhanced cell death .

Case Studies

- Case Study on Antioxidant Activity : In a controlled experiment, this compound was administered to rat models subjected to oxidative stress. The results showed a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its protective role against oxidative damage.

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations exhibited faster healing times compared to those treated with standard antibiotics.

Q & A

Q. What synthetic protocols are recommended for preparing Butan-2-one tert-butylhydrazone, and which analytical techniques are essential for structural confirmation?

Methodological Answer: The synthesis typically involves condensation of butan-2-one with tert-butylhydrazine under mildly acidic conditions (e.g., acetic acid) at 60–80°C. Critical analytical techniques include:

- NMR Spectroscopy : Confirm hydrazone formation via disappearance of the ketone carbonyl peak (~208 ppm in NMR) and appearance of a hydrazone C=N signal (~160 ppm).

- IR Spectroscopy : Detect the C=N stretch (~1600–1640 cm) and N-H stretches (~3200 cm).

- GC-MS : Verify purity and molecular ion peak (e.g., [M+H]) using fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as hydrazones may release volatile byproducts .

- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (e.g., 40–50°C) reduce side reactions like over-alkylation. Use reflux condensers for precise control .

- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate hydrazone formation while suppressing dimerization .

- Real-Time Monitoring : Use TLC or inline GC-MS to track reaction progress and terminate at optimal conversion .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl hydrazine carboxylates) to identify expected shifts .

- 2D NMR Techniques : Employ HSQC and HMBC to resolve ambiguous - correlations caused by tautomerism or steric effects .

- Impurity Profiling : Conduct HPLC-MS to detect trace byproducts (e.g., unreacted hydrazine) that may distort signals .

Q. What strategies enhance the stability of this compound under varying storage conditions?

Methodological Answer:

- Inert Atmospheres : Store under argon or nitrogen to prevent oxidation of the hydrazone moiety .

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce thermal degradation and photolytic side reactions .

- Stabilizers : Add desiccants (e.g., molecular sieves) to mitigate hydrolysis in humid environments .

Data Contradiction and Methodological Challenges

Q. How can conflicting reports on the reactivity of this compound in nucleophilic additions be reconciled?

Methodological Answer:

- Solvent Effects : Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to assess steric/electronic influences .

- Computational Modeling : Use DFT calculations to predict regioselectivity in nucleophilic attacks on the hydrazone C=N bond .

- Controlled Replicates : Conduct triplicate experiments with standardized reagents to identify batch-to-batch variability .

Applications in Academic Research

Q. What are the emerging applications of this compound in heterocyclic synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.